1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one
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Overview
Description
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with chloro, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the nitration of 4-chloro-2-fluoroacetophenone, followed by a Friedel-Crafts acylation reaction. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the Friedel-Crafts acylation employs acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 1-(4-Chloro-2-fluoro-5-aminophenyl)propan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance or optical properties.
Biological Studies: Researchers use this compound to study the effects of various substituents on biological activity, aiding in the design of more effective drugs.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and fluoro substituents can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone: Similar structure but lacks the propan-2-one moiety.
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-1-one: Similar structure but with a different position of the carbonyl group.
1-(4-Chloro-2-fluoro-5-nitrophenyl)butan-2-one: Similar structure but with an extended carbon chain.
Uniqueness
1-(4-Chloro-2-fluoro-5-nitrophenyl)propan-2-one is unique due to its specific combination of substituents and the position of the carbonyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7ClFNO3 |
---|---|
Molecular Weight |
231.61 g/mol |
IUPAC Name |
1-(4-chloro-2-fluoro-5-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFNO3/c1-5(13)2-6-3-9(12(14)15)7(10)4-8(6)11/h3-4H,2H2,1H3 |
InChI Key |
JPJQYJMSCVWTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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